Bis(2-phenylethyl) carbonate

Description

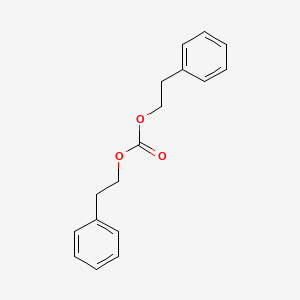

Bis(2-phenylethyl) carbonate is a carbonate ester characterized by two 2-phenylethyl groups bonded to a central carbonate functional group. The 2-phenylethyl moiety is notable for its prevalence in volatile aromatic compounds (e.g., wine esters) and bioactive chromones in agarwood, implying that this compound may share similar physicochemical or functional properties .

Properties

CAS No. |

67879-62-3 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

bis(2-phenylethyl) carbonate |

InChI |

InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

KPTHKGHRNZMEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.

Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as titanium alkoxides.

Reduction: Lithium aluminum hydride, ether solvents.

Major Products

Hydrolysis: Phenylethyl alcohol, carbon dioxide.

Transesterification: New carbonates, phenylethyl alcohol.

Reduction: Phenylethyl alcohol.

Scientific Research Applications

Bis(2-phenylethyl) carbonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.

Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.

Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.

Mechanism of Action

The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogs

The table below compares Bis(2-phenylethyl) carbonate with structurally related compounds:

Key Observations :

- Carbonate vs. Ester Functional Groups : this compound’s carbonate group confers higher thermal stability compared to simple esters (e.g., 2-phenylethyl acetate), aligning with diphenyl carbonate’s use in high-temperature polymer processes .

Physicochemical Properties

Notable Differences:

- Chromones exhibit lower volatility due to their fused aromatic structure, contrasting with the carbonate’s ester-like behavior .

Analytical Methods

- Chromatography : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) effectively resolves 2-(2-phenylethyl)chromone isomers . Similar methods could characterize this compound’s purity and stability.

- Mass Spectrometry : Fragmentation patterns of phenylethyl esters (e.g., m/z 91 for benzyl ions) may aid in identifying the carbonate analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.